molecular formula C14H9N3O3S B2892721 N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1251687-98-5

N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2892721
CAS RN: 1251687-98-5
M. Wt: 299.3
InChI Key: VDZDDHPWTACNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Development of Novel Inhibitors

  • Tuberculosis Treatment : A study focused on the development of benzo[d]oxazol-2(3H)-ones derivatives, including the mentioned compound, as novel inhibitors of Mycobacterium tuberculosis InhA. These compounds showed promising in vitro activity against drug-sensitive and -resistant MTB strains, highlighting their potential as new therapeutic agents (Ganesh S. Pedgaonkar et al., 2014).

Antitumor Activity

  • Cancer Research : Research into thiophene, pyrimidine, and other derivatives, including 2-cyanoacetamide based compounds, has shown promising inhibitory effects on various cancer cell lines. This indicates the compound's relevance in developing new anticancer drugs (M. Albratty et al., 2017).

α-Glucosidase Inhibitory Potential

  • Diabetes Management : A study involving N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrated significant α-glucosidase inhibitory potential, suggesting a promising direction for diabetes management (M. Iftikhar et al., 2019).

Photovoltaic Efficiency Modeling

  • Renewable Energy : Studies have also explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, revealing their potential application in dye-sensitized solar cells due to good light harvesting efficiency (Y. Mary et al., 2020).

Insecticidal Assessment

  • Agricultural Use : The insecticidal properties of thiadiazole moiety-incorporating heterocycles against the cotton leafworm, Spodoptera littoralis, suggest the compound's utility in pest management strategies (A. Fadda et al., 2017).

Synthesis of Heterocycles

  • Chemical Synthesis : Research into the solid-phase synthesis of substituted 3-aminothiophenes and 2-methylene-2,3-dihydrothiazoles, where compounds related to the query chemical are used as precursors, underscores their importance in creating diverse chemical structures (F. Zaragoza, 1996).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-7-9-5-6-21-13(9)16-12(18)8-17-10-3-1-2-4-11(10)20-14(17)19/h1-6H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZDDHPWTACNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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